molecular formula C6H9NO2 B13943386 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) CAS No. 412283-49-9

1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)

Cat. No.: B13943386
CAS No.: 412283-49-9
M. Wt: 127.14 g/mol
InChI Key: LOWDVGJNFKAFSY-UHFFFAOYSA-N
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Description

1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) typically involves the reaction of aziridine with ethanone derivatives under controlled conditions. One common method involves the nucleophilic substitution of aziridine with ethanone derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit enzymes or interact with DNA . The pathways involved often include the formation of covalent adducts with target molecules, leading to their inactivation or modification .

Properties

CAS No.

412283-49-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-(1-acetylaziridin-2-yl)ethanone

InChI

InChI=1S/C6H9NO2/c1-4(8)6-3-7(6)5(2)9/h6H,3H2,1-2H3

InChI Key

LOWDVGJNFKAFSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN1C(=O)C

Origin of Product

United States

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